molecular formula C7H6N4O B8544103 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine

6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine

Cat. No.: B8544103
M. Wt: 162.15 g/mol
InChI Key: TVXRYHYPEULSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine is a heterocyclic compound that features both a tetrazole ring and a pyridine ring fused together, with an oxiranyl group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine typically involves the formation of the tetrazole ring followed by the introduction of the oxiranyl group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with sodium azide and triethyl orthoformate can yield the tetrazole ring, which is then subjected to epoxidation to introduce the oxiranyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The oxiranyl group can be oxidized to form diols or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxiranyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include diols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The tetrazole ring can interact with metal ions and other molecules, influencing the compound’s overall activity. Pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

    2-oxiranyl-pyridine: Similar in structure but lacks the tetrazole ring.

    Tetrazolo[1,5-a]pyridine: Lacks the oxiranyl group but shares the fused ring system.

    2,2’-bipyridine: Contains two pyridine rings but lacks the tetrazole and oxiranyl groups.

Uniqueness: This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

6-(oxiran-2-yl)tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6N4O/c1-2-7-8-9-10-11(7)3-5(1)6-4-12-6/h1-3,6H,4H2

InChI Key

TVXRYHYPEULSPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.